2-methoxy-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-methoxy-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-16-7-9(15)12-6-10-13-11(14-17-10)8-2-4-18-5-3-8/h8H,2-7H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFYEZADKVWEHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1=NC(=NO1)C2CCSCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxy-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide (CAS Number: 2034519-17-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of 2-methoxy-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is , with a molecular weight of 271.34 g/mol. The structure features a methoxy group, an oxadiazole ring, and a tetrahydrothiopyran moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2034519-17-8 |
| Molecular Formula | C11H17N3O3S |
| Molecular Weight | 271.34 g/mol |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole moieties. For instance, derivatives similar to 2-methoxy-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide have shown significant antiproliferative effects against various cancer cell lines. In particular:
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Compounds exhibiting TS inhibition have demonstrated IC50 values ranging from 1.95 to 4.24 μM, indicating potent activity compared to standard chemotherapeutics like Pemetrexed (IC50 = 7.26 μM) .
- Case Studies : In a study evaluating various oxadiazole derivatives, several compounds exhibited significant cytotoxicity against MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) cell lines. The best-performing compound showed an IC50 value of 1.1 μM against MCF-7 cells .
Antimicrobial Activity
The antimicrobial properties of related compounds suggest that 2-methoxy-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide could also exhibit activity against bacterial pathogens:
- Inhibition of Pathogens : Compounds with similar structures have shown effective inhibition against Escherichia coli and Staphylococcus aureus. For instance, certain derivatives demonstrated good inhibition rates in bacterial growth assays .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of 2-methoxy-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide typically involves multi-step reactions starting from readily available precursors. The incorporation of the tetrahydrothiopyran ring is crucial for enhancing biological activity.
Synthetic Route Overview
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids.
- Coupling with Tetrahydrothiopyran : The tetrahydrothiopyran moiety is introduced via reductive amination or alkylation reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the 1,2,4-oxadiazole core but differ in substituents, leading to variations in physicochemical properties and biological activities. Key comparisons are outlined below:
Substituent Variations on the Oxadiazole Ring
- N-[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)phenyl]-2-methoxyacetamide (CAS: 1120281-92-6) Structure: Benzyl group at position 3 of oxadiazole; methoxyacetamide linked to a phenyl ring. Properties: Molecular weight = 323.35 g/mol; higher aromaticity due to the benzyl group, which may reduce solubility compared to the thiopyran analog . Bioactivity: Not explicitly reported, but phenyl rings often enhance π-π stacking in target binding.
- 2-(4-Chlorophenoxy)-N-Isopropyl-N-((3-(Pyridin-3-yl)-1,2,4-Oxadiazol-5-yl)methyl)Acetamide (11as) Structure: Pyridin-3-yl group at position 3; isopropyl and chlorophenoxy substituents. Properties: Molecular weight = 402.87 g/mol; melting point = 118.1–119.9°C; HPLC purity = 99.0%. The pyridine ring introduces hydrogen-bonding capacity, while the chlorophenoxy group increases hydrophobicity . Bioactivity: Demonstrated potent proteasome inhibition (IC₅₀ = 0.12 µM), attributed to pyridine’s coordination with catalytic residues .
N-Isopropyl-N-((3-(Pyridin-2-yl)-1,2,4-Oxadiazol-5-yl)methyl)-2-(p-Tolyloxy)Acetamide (11w)
- Structure : Pyridin-2-yl group at position 3; p-tolyloxy substituent.
- Properties : Molecular weight = 396.44 g/mol; melting point = 125.7–126.9°C; HPLC purity = 96.2%. The pyridin-2-yl group may alter binding orientation compared to pyridin-3-yl analogs .
- Bioactivity : Moderate proteasome inhibition (IC₅₀ = 0.89 µM), suggesting substituent position critically affects activity .
Impact of Thiopyran vs. Cyclic Ethers
- Tetrahydro-2H-thiopyran-4-yl vs. Tetrahydro-2H-pyran-4-yl: The sulfur atom in thiopyran increases molar refractivity and lipophilicity (clogP ≈ 2.5 vs. Sulfur’s larger atomic radius may induce steric effects or alter conformational flexibility in binding pockets.
Methoxyacetamide vs. Other Acetamide Derivatives
- 2-Methoxy vs. 2-Hydroxy or 2-Chloro Substituents: Methoxy groups enhance metabolic stability compared to hydroxyl groups, which are prone to glucuronidation .
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Table 2: Bioactivity Comparison
Research Findings and Implications
- Stereochemical Complexity : The tetrahydro-2H-thiopyran-4-yl group introduces a chiral center, which may require enantioselective synthesis for optimal activity, as seen in related oxadiazole derivatives .
- Proteasome Inhibition : Pyridine-containing analogs (e.g., 11as) show superior activity to phenyl or benzyl derivatives, suggesting nitrogen heterocycles are critical for target engagement .
- Metabolic Stability : Methoxyacetamide derivatives generally exhibit longer half-lives than hydroxylated analogs, as demonstrated in hypoglycemic acetamide studies .
Q & A
Q. What are the key synthetic pathways for this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step routes, starting with cyclization to form the oxadiazole core, followed by functionalization of the tetrahydrothiopyran moiety. For example:
- Oxadiazole Formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., using DMF and K₂CO₃ as a base) .
- Thiopyran Integration : Nucleophilic substitution or coupling reactions to attach the tetrahydrothiopyran group, often requiring controlled pH (7–9) and temperatures (60–80°C) .
- Acetamide Linkage : Amide bond formation via chloroacetylation, monitored by TLC for completion . Optimization includes solvent selection (polar aprotic solvents like DMF enhance reactivity), stoichiometric ratios (1:1.5 for limiting reagents), and purification via recrystallization .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?
- ¹H/¹³C NMR : Key signals include the methoxy group (δ ~3.8 ppm, singlet), oxadiazole-linked methylene (δ ~4.0 ppm), and thiopyran protons (δ ~2.5–3.0 ppm, multiplet) .
- IR Spectroscopy : Peaks at ~1660 cm⁻¹ (C=O stretch of acetamide) and ~1250 cm⁻¹ (C-O-C of methoxy group) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 430.2 [M+1] for analogous structures) and fragmentation patterns validate the backbone .
Advanced Research Questions
Q. How do structural modifications at the oxadiazole or thiopyran moieties affect biological activity, and what SAR insights exist?
- Oxadiazole Modifications : Replacement with thiadiazole (e.g., in ) reduces antimicrobial activity but enhances metabolic stability .
- Thiopyran Substitutions : Introducing methyl groups at the thiopyran 4-position (as in ) improves lipophilicity and CNS permeability, critical for neuroactive compounds .
- SAR Trends : Bulkier substituents on oxadiazole correlate with increased anticancer activity (e.g., IC₅₀ values drop from 25 μM to 8 μM in analogs with aromatic groups) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Contextualize Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h) significantly alter IC₅₀ values .
- Control for Solubility : Poor solubility in aqueous buffers (common with thiopyran derivatives) may lead to underestimation of activity; use of co-solvents (e.g., DMSO ≤0.1%) is critical .
- Validate via Orthogonal Assays : Pair enzymatic inhibition data (e.g., kinase assays) with cell viability studies to confirm target specificity .
Q. How can reaction conditions be optimized to mitigate by-products in multi-step syntheses?
- Stepwise Monitoring : Use TLC or HPLC to track intermediates and abort steps if purity drops below 90% .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for coupling reactions) reduce side-product formation in thiopyran functionalization .
- Temperature Gradients : Gradual heating (e.g., 40°C → 80°C over 2h) during cyclization minimizes decomposition of heat-sensitive intermediates .
Q. What computational methods predict reactivity and stability under physiological conditions?
- Density Functional Theory (DFT) : Models charge distribution on oxadiazole and thiopyran rings to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) Simulations : Assess stability in lipid bilayers (relevant for membrane-targeting compounds) by simulating interactions with phospholipid heads .
- ADMET Predictions : Tools like SwissADME estimate bioavailability (%F >30% for derivatives with logP <5) and metabolic clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
